molecular formula C14H47N6O12P3 B155504 Spermidine phosphate salt CAS No. 1945-32-0

Spermidine phosphate salt

Cat. No.: B155504
CAS No.: 1945-32-0
M. Wt: 584.48 g/mol
InChI Key: RQFVSMCFDFGRDX-UHFFFAOYSA-N
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Description

N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the class of polyamines. Polyamines are organic compounds having two or more primary amino groups. This compound is known for its involvement in various biological processes, including cell proliferation and differentiation. It is also recognized for its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid typically involves the reaction of butane-1,4-diamine with 3-aminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted polyamines, aldehydes, and ketones, depending on the reaction conditions and reagents used .

Scientific Research Applications

N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid exerts its effects involves its interaction with various molecular targets and pathways. It is known to regulate ion transport, calcium dynamics, and protein kinase activity. These interactions lead to downstream effects on gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    Spermidine: N-(3-aminopropyl)butane-1,4-diamine

    Spermine: N,N’-bis(3-aminopropyl)butane-1,4-diamine

    Putrescine: Butane-1,4-diamine

Uniqueness

N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its phosphoric acid component also imparts additional properties, such as enhanced solubility and reactivity, compared to other similar polyamines.

Properties

CAS No.

1945-32-0

Molecular Formula

C14H47N6O12P3

Molecular Weight

584.48 g/mol

IUPAC Name

N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid

InChI

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4)

InChI Key

RQFVSMCFDFGRDX-UHFFFAOYSA-N

SMILES

C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-]

49721-50-8

Synonyms

N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x)

Origin of Product

United States

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